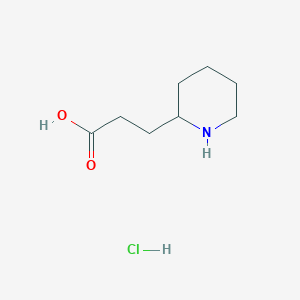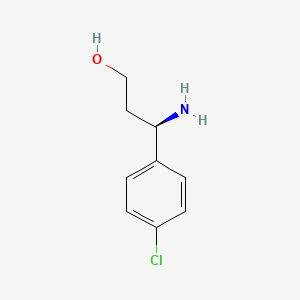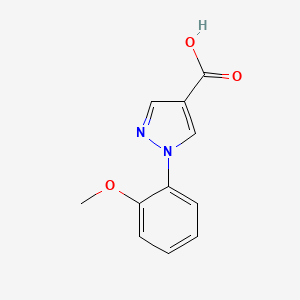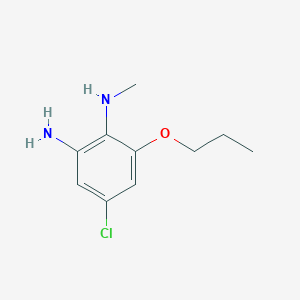
4-chloro-N1-methyl-6-propoxybenzene-1,2-diamine
Overview
Description
4-chloro-N1-methyl-6-propoxybenzene-1,2-diamine is a chemical compound with the molecular formula C10H15ClN2O . It contains a total of 29 bonds, including 14 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 secondary amine (aromatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of 4-chloro-N1-methyl-6-propoxybenzene-1,2-diamine is characterized by a six-membered aromatic ring with a chlorine atom and two amine groups attached. The molecule also contains a propoxy group and a methyl group .Physical And Chemical Properties Analysis
The exact physical and chemical properties of 4-chloro-N1-methyl-6-propoxybenzene-1,2-diamine, such as its density, boiling point, and melting point, are not available . Its molecular weight is 214.69200 .Scientific Research Applications
Synthesis and Thermal Properties of Polyimides
Synthesis of Polyimides from Diamine Monomers Ghaemy and Alizadeh (2009) synthesized a novel diamine monomer containing a triaryl imidazole pendant group for the development of soluble and thermally stable polyimides. These polyimides exhibited excellent solubility in polar solvents and high thermal stability, withstanding temperatures above 300°C and 450°C depending on the dianhydride monomer used (Ghaemy & Alizadeh, 2009).
Synthesis of Polyimides with Pendent Pentadecyl Chains Sadavarte et al. (2009) synthesized a new unsymmetrical aromatic diamine, leading to the development of new polyimides with pendent pentadecyl chains. These polyimides showed good solubility in organic solvents and high thermal stability, with glass transition temperatures ranging from 158°C to 206°C (Sadavarte et al., 2009).
Polyamide Synthesis and Properties
Aromatic Polyamides from Bis(aminophenoxy) Derivatives Yang et al. (1996) investigated the synthesis of aromatic polyamides using bis(aminophenoxy) derivatives. The resulting polyamides were soluble in aprotic solvents, showing tensile strength between 64–89 MPa, elongation at break between 5–23%, and glass transition temperatures in the range of 207–278°C (Yang, Hsiao, & Yang, 1996).
Novel Aromatic Poly(Amine-Imide)s with Pendent Triphenylamine Group Cheng et al. (2005) synthesized a new aromatic diamine with a pendent triphenylamine unit, leading to novel aromatic poly(amine-imide)s. These polymers were amorphous, soluble in organic solvents, and had glass transition temperatures between 264-352°C, indicating high thermal stability (Cheng, Hsiao, Su, & Liou, 2005).
Other Applications and Reactions
Chlorination and Transformation of Diamines Calvert et al. (1992) explored the chlorination of 4-methylbenzene-1,2-diamine, leading to various chlorinated compounds. The study highlights the potential of diamines in synthesizing diverse organic compounds through chlorination and other chemical transformations (Calvert, Hartshorn, Robinson, & Wright, 1992).
SNAr Reaction of Diamines under High Pressure Ibata, Zou, and Demura (1995) investigated the SNAr reaction of 2,3,5,6-tetrachloronitrobenzene with diamines under high pressure, producing cyclization products. This study sheds light on the reactivity of diamines under specific conditions, leading to complex molecular structures (Ibata, Zou, & Demura, 1995).
Safety And Hazards
properties
IUPAC Name |
5-chloro-2-N-methyl-3-propoxybenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-3-4-14-9-6-7(11)5-8(12)10(9)13-2/h5-6,13H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWXKBOXZIVUHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1NC)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654888 | |
| Record name | 5-Chloro-N~2~-methyl-3-propoxybenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N1-methyl-6-propoxybenzene-1,2-diamine | |
CAS RN |
1184918-82-8 | |
| Record name | 5-Chloro-N~2~-methyl-3-propoxybenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




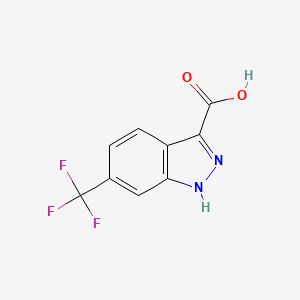
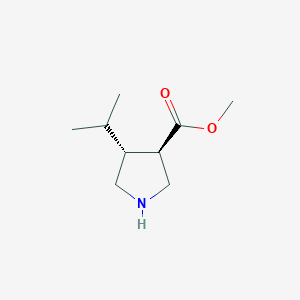

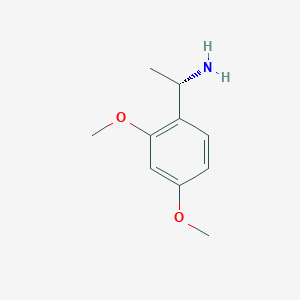
![{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416613.png)
![5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1416614.png)

![N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine](/img/structure/B1416617.png)
